molecular formula C16H14N4O B7455016 N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide

N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide

Cat. No. B7455016
M. Wt: 278.31 g/mol
InChI Key: QCLLKGHNQYZCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide, also known as MPIC, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide involves its ability to inhibit specific enzymes involved in various biological processes. For example, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide can induce DNA damage and cell death in cancer cells. N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has also been found to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. By inhibiting AChE, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide can increase the levels of acetylcholine, which can improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to induce DNA damage, cell cycle arrest, and apoptosis. In neurodegenerative diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to reduce oxidative stress, inflammation, and improve cognitive function. In infectious diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition and minimal off-target effects. Another advantage is its small molecular weight, which allows for easy penetration of cells and tissues. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide research. One direction is to develop more efficient synthesis methods to improve yield and purity. Another direction is to investigate the potential of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide in combination therapy with other drugs for enhanced efficacy. Furthermore, the potential of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide in other fields such as agriculture and material science can also be explored.

Synthesis Methods

The synthesis of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide involves the reaction of 4-methyl-2-aminopyridine and 3-phenylimidazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to exhibit potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neurodegenerative diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to have antimicrobial activity against various pathogens.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-12-7-8-18-15(9-12)19-16(21)14-10-17-11-20(14)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLLKGHNQYZCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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